The Core Architecture of 2,6-Diethyl-m-toluidine: Chemical, Physical, and Synthetic Paradigms for Advanced Therapeutics and Materials
The Core Architecture of 2,6-Diethyl-m-toluidine: Chemical, Physical, and Synthetic Paradigms for Advanced Therapeutics and Materials
Executive Summary & Structural Identity
2,6-Diethyl-m-toluidine (CAS: 67330-61-4), systematically referred to as 2,6-diethyl-3-methylaniline, is a highly substituted and sterically congested aromatic amine[1]. Characterized by an aniline core flanked by two ethyl groups at the ortho positions (2 and 6) and a methyl group at the meta position (3), this molecule serves as a critical intermediate in advanced chemical synthesis[1]. Its unique structural motif imparts profound steric hindrance and precisely tuned lipophilicity, making it an indispensable building block for active pharmaceutical ingredients (APIs), specialized polyurethanes, and agricultural chemicals[2].
As a Senior Application Scientist, understanding the causality between this molecule's physical properties and its chemical behavior is paramount for optimizing downstream reactions, particularly in phase-transfer catalysis and high-temperature polymerizations.
Physical and Thermodynamic Properties
The physical properties of 2,6-diethyl-m-toluidine dictate its handling and reactivity. The presence of the ortho-diethyl groups significantly disrupts the intermolecular hydrogen bonding typically seen in unsubstituted anilines, which lowers its melting point and alters its boiling trajectory[3]. Furthermore, its high XLogP3 value indicates strong hydrophobicity, a critical parameter when calculating phase partitioning in drug formulation[1].
Table 1: Key Chemical and Physical Properties of 2,6-Diethyl-m-toluidine
| Property | Value | Reference |
| Chemical Name | 2,6-Diethyl-3-methylaniline | [1] |
| CAS Number | 67330-61-4 | [3],[1] |
| Molecular Formula | C11H17N | [1] |
| Molecular Weight | 163.26 g/mol | [1] |
| Exact Mass | 163.136099547 Da | [1] |
| Boiling Point | 125 °C at 10 mmHg (Experimental) | [4] |
| Density | 0.940±0.06 g/cm³ (Predicted) | [3] |
| XLogP3 (Lipophilicity) | 3.2 | [1] |
| Topological Polar Surface Area | 26.0 Ų | [1] |
| Hydrogen Bond Donors / Acceptors | 1 / 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Chemical Reactivity and Structure-Activity Relationship (SAR)
The reactivity of 2,6-diethyl-m-toluidine is strictly governed by the steric shielding of the primary amine (-NH2) group[1].
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Electrophilic Aromatic Substitution (EAS): With the ortho positions fully blocked by ethyl groups and the meta position occupied by a methyl group, the para position (position 4) remains the primary site for EAS. The meta-methyl group exerts a mild electron-donating inductive effect that further modulates the electron density of the ring.
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Amine Nucleophilicity & Drug Design: The bulky ethyl groups create a "steric shield" around the nitrogen lone pair. While this reduces the rate of N-alkylation and N-acylation during synthesis, it is a highly desired trait in drug development[2]. When converted into an amide (e.g., in local anesthetics or herbicides), this steric bulk protects the amide bond from enzymatic hydrolysis (e.g., by amidases in the liver or soil), drastically improving the pharmacokinetic half-life of the compound.
Structure-Activity Relationship (SAR) logic mapping the steric and lipophilic effects of the core.
Experimental Protocol: High-Pressure Catalytic Ethylation
The industrial and laboratory-scale synthesis of 2,6-diethyl-m-toluidine relies on the Friedel-Crafts-type ortho-alkylation of m-toluidine using ethylene gas[4]. To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system , where each step contains internal checks to verify success before proceeding.
Step 1: Reactor Preparation & Inertion
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Action: Purge a high-pressure Hastelloy autoclave with anhydrous nitrogen for 30 minutes prior to reagent loading.
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Causality: Alkylaluminum catalysts are highly sensitive to moisture and oxygen. Trace water will irreversibly hydrolyze the catalyst to inactive aluminum hydroxide, halting the reaction before initiation.
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Self-Validation: Perform a pressure-decay leak test using N2 at 50 atm. A stable pressure reading over 15 minutes validates system integrity and an oxygen-free environment.
Step 2: Reagent & Catalyst Loading
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Action: Charge the reactor with m-toluidine, aluminum powder, and a catalytic amount of aluminum chloride (AlCl3)[4].
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Causality: AlCl3 acts as a promoter to dissolve the aluminum metal into the amine, forming the active species: aluminum m-toluidide. This intermediate is structurally required to coordinate ethylene and direct the alkylation strictly to the sterically hindered ortho positions via a cyclic transition state, preventing unwanted para-alkylation.
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Self-Validation: The generation of trace hydrogen gas during the formation of aluminum m-toluidide serves as an in-situ indicator of active catalyst formation.
Step 3: High-Pressure Ethylation
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Action: Heat the mixture to 300°C and introduce ethylene gas to maintain a continuous pressure of 200 atm[4].
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Causality: The extreme temperature and pressure are thermodynamically necessary to overcome the severe steric hindrance of the first ethyl group when forcing the addition of the second ethyl group at position 6.
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Self-Validation: Monitor the mass flow controller for ethylene. The reaction is self-validating when exactly ~1.91 to 2.0 molar equivalents of ethylene are consumed per mole of amine[4]. A premature halt in gas flow indicates catalyst deactivation.
Step 4: Quenching and Fractional Distillation
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Action: Cool the reactor, vent excess ethylene, and quench the reaction mass with an aqueous sodium hydroxide solution. Perform vacuum distillation to isolate the fraction boiling at 125°C under 10 mmHg[4].
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Causality: The alkaline quench destroys the aluminum catalyst, preventing reverse dealkylation during distillation. Vacuum distillation is chosen over atmospheric distillation to prevent thermal degradation of the amine.
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Self-Validation: Gas Chromatography-Mass Spectrometry (GC-MS) of the distillate must show a Kovats retention index of ~1397 and an exact mass of 163.136 Da, confirming the complete absence of mono-ethylated impurities[1].
Self-validating experimental workflow for the high-pressure catalytic ethylation of m-toluidine.
Safety, Handling, and Environmental Impact
As a highly substituted aromatic amine, 2,6-diethyl-m-toluidine requires rigorous safety and environmental protocols.
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Personal Protective Equipment (PPE): Operators must wear fire/flame resistant clothing and tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[5]. If local exhaust ventilation fails or exposure limits are exceeded, the use of a full-face respirator is mandatory[5].
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Environmental Containment: Alkylated anilines pose a significant risk of aquatic toxicity. All spills must be contained using dry chemical, carbon dioxide, or alcohol-resistant foam[5]. Discharge into drains, soil, or the broader environment must be strictly avoided, and waste must be incinerated at an approved chemical disposal facility[5],[6].
References
- PubChem - NIH, "m-Toluidine, 2,6-diethyl- | C11H17N | CID 144235", URL
- ChemicalBook, "67330-61-4 CAS MSDS (Benzenamine, 2,6-diethyl-3-methyl-)
- Google Patents, "US3275690A - Process for the production of aromatic amines which are alkylated on the nucleus", URL
- ECHEMI, "Benzenamine,2,6-diethyl-3-methyl- SDS, 67330-61-4 Safety Data Sheets", URL
- Ministry of Environment, Forest and Climate Change (India)
- ECHEMI, "Buy Benzenamine,2,6-diethyl-3-methyl- from Dayang Chem", URL
Sources
- 1. m-Toluidine, 2,6-diethyl- | C11H17N | CID 144235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. 67330-61-4 CAS MSDS (Benzenamine, 2,6-diethyl-3-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. US3275690A - Process for the production of aromatic amines which are alkylated on the nucleus - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
